molecular formula C11H16ClNO B13302913 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol

4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13302913
M. Wt: 213.70 g/mol
InChI Key: PDTNKECSFWMOOW-UHFFFAOYSA-N
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Description

4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H16ClNO It is a secondary amine and alcohol, characterized by the presence of a chlorophenyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3-chlorobenzylamine with 2-butanone under controlled conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-chlorophenyl)amino)-3-methylbutan-1-ol
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol is unique due to its specific structural features, including the combination of a chlorophenyl group and a butanol backbone. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-[(3-chlorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H16ClNO/c1-9(14)5-6-13-8-10-3-2-4-11(12)7-10/h2-4,7,9,13-14H,5-6,8H2,1H3

InChI Key

PDTNKECSFWMOOW-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=CC=C1)Cl)O

Origin of Product

United States

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